tert-Butyl (4-ethynylpyridin-3-yl)carbamate
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl N-(4-ethynylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15) |
InChI Key |
USDSXQHLSQTXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Pyridin-3-amine
The initial step involves protecting the amino group on the pyridine ring to form the tert-butyl carbamate. This is typically achieved by reacting the pyridin-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP (4-dimethylaminopyridine) or triethylamine in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
| Reagent | Amount/Concentration | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Pyridin-3-amine | 1 equiv | THF or DCM | 0 °C to RT | 2–4 hours | 85–95 |
| Di-tert-butyl dicarbonate | 1.1–1.2 equiv | ||||
| DMAP or triethylamine | Catalytic or 1.1 equiv |
This step yields tert-butyl (pyridin-3-yl)carbamate as a stable intermediate for further functionalization.
Introduction of the Ethynyl Group at the 4-Position
Sonogashira Coupling
The ethynyl substituent is commonly introduced via a palladium-catalyzed Sonogashira cross-coupling reaction between a 4-halopyridin-3-yl carbamate and a terminal alkyne (e.g., trimethylsilylacetylene followed by deprotection).
| Component | Amount/Concentration | Solvent | Catalyst System | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromopyridin-3-yl carbamate | 1 equiv | DMF or THF | Pd(PPh3)2Cl2 (2–5 mol%) | 50–80 °C | 6–24 hours | 60–85 |
| Terminal alkyne (e.g., TMS-acetylene) | 1.2 equiv | CuI (5–10 mol%) | ||||
| Base (e.g., triethylamine) | 2 equiv |
After coupling, the trimethylsilyl (TMS) protecting group on the alkyne is removed by treatment with a mild base such as potassium carbonate in methanol to yield the free ethynyl group.
This method is well-established for the selective alkynylation of heteroaromatic rings and is applicable to the pyridine scaffold.
Alternative Preparation Routes
Direct Alkynylation via Lithiation and Electrophilic Substitution
An alternative approach involves lithiation of the pyridin-3-yl carbamate at the 4-position using a strong base such as n-butyllithium at low temperature, followed by quenching with an electrophilic acetylene source or formylation and subsequent conversion to the ethynyl group.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Lithiation | n-BuLi in THF at 0 °C | - |
| Electrophilic quench | DMF or ethynyl electrophile | 60–70 |
| Subsequent conversion | Reduction or elimination to ethynyl group | 50–80 |
This method requires careful temperature control and handling of reactive intermediates but can be efficient for certain substituted pyridines.
Purification and Characterization
After synthesis, the compound is purified by silica gel column chromatography using appropriate eluents (e.g., ethyl acetate/hexane mixtures). Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm the presence of the ethynyl proton (~2.5 ppm) and carbamate tert-butyl group (~1.4 ppm).
- Mass Spectrometry (MS): To confirm molecular weight.
- Thin-Layer Chromatography (TLC): To monitor reaction progress.
- Melting Point Determination: For solid samples.
Summary Table of Preparation Methods
| Step | Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Boc Protection | Reaction with Boc2O and base | Boc2O, DMAP/TEA, THF/DCM, 0 °C to RT, 2–4 h | 85–95 | Standard protection of amino group |
| Ethynyl Introduction | Sonogashira coupling | Pd(PPh3)2Cl2, CuI, terminal alkyne, base, 50–80 °C, 6–24 h | 60–85 | Requires halogenated intermediate |
| TMS Deprotection | Base treatment | K2CO3 in MeOH, RT, 1–2 h | >90 | Converts TMS-alkyne to free alkyne |
| Alternative Lithiation Route | Lithiation + electrophilic quench | n-BuLi, DMF or acetylene electrophile, low temp | 50–70 | More sensitive, requires careful control |
Chemical Reactions Analysis
Coupling Reactions
The ethynyl group facilitates cross-coupling reactions under catalytic conditions. For example:
-
Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) in the presence of Pd(PPh₃)₄ and CuI to form biarylacetylene derivatives.
-
Suzuki-Miyaura Coupling : The pyridine ring participates in palladium-catalyzed couplings with boronic acids, enabling aryl substitutions.
Table 1: Representative Coupling Reactions
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C | 78% | |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₂CO₃, DMF, 80°C | 65% |
Nucleophilic Substitution
The carbamate group undergoes substitution with nucleophiles:
-
Amine Substitution : Reacts with primary amines (e.g., methylamine) in dichloromethane under basic conditions (e.g., triethylamine) to yield urea derivatives.
-
Hydrolysis : Acidic hydrolysis (HCl, H₂O/THF) cleaves the tert-butyl carbamate to release 4-ethynylpyridin-3-amine .
Table 2: Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methylamine | Et₃N, DCM, 25°C, 12h | N-Methylurea derivative | 85% | |
| Hydrochloric Acid | 2M HCl, THF/H₂O, reflux | 4-Ethynylpyridin-3-amine | 92% |
Deprotection and Functionalization
The tert-butyl carbamate group is selectively cleaved under acidic conditions:
-
TFA-Mediated Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, enabling further functionalization (e.g., peptide coupling) .
Mechanism :
-
Protonation of the carbamate oxygen by TFA.
-
Formation of a tert-butyl carbocation, stabilized by the solvent.
-
Release of CO₂ and generation of the free amine.
Click Chemistry
The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Reacts with azides (e.g., benzyl azide) to form 1,2,3-triazoles, useful in bioconjugation.
Key Conditions :
-
CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH (1:1).
-
Room temperature, 12h.
Redox Reactions
-
Hydrogenation : The ethynyl group is reduced to ethyl using H₂ and Pd/C in methanol (quantitative yield) .
-
Oxidation : MCPBA oxidizes the pyridine nitrogen to an N-oxide, altering electronic properties .
Table 3: Redox Reactions
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH, 25°C | 4-Ethylpyridin-3-yl carbamate | 99% | |
| Oxidation | MCPBA, DCM, 0°C to 25°C | Pyridine N-oxide derivative | 88% |
Mechanistic Insights
-
Ethynyl Reactivity : The sp-hybridized carbon enables electrophilic additions and metal coordination.
-
Carbamate Stability : Resists nucleophilic attack under mild conditions but decomposes in strong acids/bases.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl (4-ethynylpyridin-3-yl)carbamate serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it valuable in developing novel therapeutic agents. For instance, studies have indicated that derivatives of this compound can act as enzyme inhibitors, which are essential in treating conditions like Alzheimer's disease by preventing amyloid beta aggregation .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized as a building block for formulating agrochemicals. It plays a role in developing effective pesticides and herbicides that are designed to be more environmentally friendly. The incorporation of the pyridine structure enhances the biological activity of these agrochemicals, leading to improved pest control while minimizing ecological impact .
Material Science
The compound finds applications in material science, particularly in creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors due to the unique properties imparted by the tert-butyl and ethynyl groups. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .
Biochemical Research
In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its interactions with various biological targets provide insights into metabolic pathways and potential therapeutic uses. Preliminary studies suggest that it may interact with enzymes involved in key metabolic processes, warranting further investigation into its pharmacological profile.
Analytical Chemistry
This compound is also utilized as a reagent in analytical chemistry for detecting and quantifying other compounds in complex mixtures. Its stability and reactivity make it suitable for various analytical techniques, including chromatography and spectroscopy. Researchers have successfully employed it to enhance the sensitivity of detection methods for trace compounds .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (4-ethynylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Key Observations:
- Ethynyl Group : The ethynyl substituent (sp-hybridized carbon) is electron-withdrawing, enhancing electrophilic aromatic substitution (EAS) reactivity at the pyridine ring compared to electron-donating groups (e.g., methoxy or hydroxy) .
- Halogen Substituents : Compounds like tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate (CAS: N/A) exhibit halogens at positions 2 and 4, enabling Suzuki or Ullmann couplings. However, steric hindrance from halogens may reduce reactivity compared to the linear ethynyl group .
Physicochemical Properties
Table 1: Comparison of Pyridine Carbamates
Pharmacological Relevance
While direct pharmacological data for the target compound are unavailable, structurally related carbamates are frequently employed as intermediates in drug discovery. For example:
- tert-Butyl ((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (CAS: N/A) is a precursor in kinase inhibitor synthesis, highlighting the role of carbamates in targeting enzymatic activity .
- Halogenated analogs like tert-Butyl (2-bromopyridin-3-yl)carbamate are used in fragment-based drug design due to their ability to undergo cross-coupling reactions .
Research Findings and Trends
Reactivity Hierarchy : Ethynyl > Iodo > Bromo > Chloro in EAS and cross-coupling reactions, based on electronic and steric profiles .
Stability : Carbamates with hydroxy groups (e.g., tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate) require careful pH control during synthesis to avoid decomposition .
Similarity Metrics : Computational similarity scores (e.g., 0.82 for tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate) correlate with shared synthetic pathways and solubility profiles .
Biological Activity
Tert-butyl (4-ethynylpyridin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects. The focus will be on synthesizing data from various studies, highlighting case studies, and presenting relevant findings in tabular format.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 218.25 g/mol. The compound features a tert-butyl group attached to a pyridine ring substituted with an ethynyl group at the 4-position, contributing to its unique reactivity and biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced cell division.
- Apoptosis Induction : Studies have demonstrated that it promotes apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Metastasis : It has been reported to reduce the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).
Table 1: Summary of Anticancer Effects
| Study | Cell Line | Mechanism of Action | Key Findings |
|---|---|---|---|
| MCF-7 | G1 arrest | 50% inhibition at 100 µM | |
| A549 | Apoptosis | Increased caspase-3 activity | |
| HeLa | MMP inhibition | Reduced invasion by 40% |
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Activity
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound against neurodegenerative conditions. In models of Alzheimer's disease, the compound has shown promise in reducing amyloid-beta aggregation and protecting neuronal cells from oxidative stress.
Case Study: Neuroprotection Against Amyloid-beta Toxicity
A recent study evaluated the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ). The results indicated:
- Increased Cell Viability : The compound significantly improved cell viability in astrocytes treated with Aβ.
- Reduction in Oxidative Stress Markers : There was a notable decrease in reactive oxygen species (ROS) levels in treated cells.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : The compound may modulate receptor activity linked to cell survival and apoptosis.
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl (4-ethynylpyridin-3-yl)carbamate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyridine amine, followed by coupling reactions to introduce the ethynyl group. For example, Sonogashira coupling between a halogenated pyridine precursor and an acetylene derivative is a common strategy . Key steps include:
- Amine Protection : Use Boc anhydride in a basic solvent (e.g., THF or DCM) to protect the amine group.
- Halogenation : Introduce a halogen (e.g., iodine or bromine) at the 4-position of the pyridine ring.
- Coupling : Perform Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation to yield the ethynyl group.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridine/ethynyl protons (δ 8.5–9.0 ppm for aromatic protons, δ 2.5–3.5 ppm for ethynyl protons) .
- IR Spectroscopy : Stretch frequencies for the carbamate C=O (~1700 cm) and ethynyl C≡C (~2100 cm) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: calc. 219.1134, observed 219.1138) .
Q. What are the recommended safety protocols for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
Advanced Research Questions
Q. How can researchers address low yields in Sonogashira coupling during synthesis?
Low yields often stem from catalyst deactivation or competing side reactions. Mitigation strategies include:
Q. How to resolve contradictions in crystallographic data for this compound?
Contradictions may arise from disordered solvent molecules or twinning. Use SHELXL for refinement:
Q. What mechanistic insights explain the reactivity of the ethynyl group in cross-coupling reactions?
The ethynyl group’s sp-hybridized carbon enables strong π-backbonding with transition metals (e.g., Pd), facilitating oxidative addition. However, steric hindrance from the Boc group can slow reactivity. Computational studies (DFT) suggest that electron-withdrawing substituents on the pyridine ring enhance electrophilicity at the ethynyl carbon .
Q. How to monitor intermediate formation in multi-step syntheses involving this compound?
- TLC/HPLC : Use silica TLC (ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water) to track intermediates.
- In-Situ IR : Monitor carbamate C=O and ethynyl C≡C stretches to confirm reaction progress .
Stability and Reactivity
Q. Under what conditions does this compound degrade?
- Acidic/Base Conditions : Boc groups hydrolyze in strong acids (e.g., TFA) or bases (e.g., NaOH), releasing CO and tert-butanol.
- Thermal Stability : Decomposes above 150°C, forming pyridine derivatives and isobutylene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
